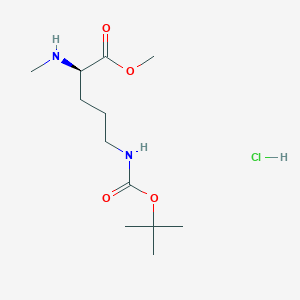

N-Me-D-Orn(Boc)-OMe.HCl

Description

Significance of N-Methylated Amino Acids as Building Blocks in Organic Synthesis

N-methylated amino acids are crucial building blocks in the synthesis of peptides and other complex organic molecules. enamine.netnih.gov Their incorporation into a peptide chain can confer a range of desirable characteristics. The presence of a methyl group on the amide nitrogen can sterically hinder enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of peptide-based drugs. merckmillipore.comresearchgate.net

This modification also impacts the conformational flexibility of the peptide backbone. nih.gov The absence of the amide proton, a key hydrogen bond donor, disrupts typical secondary structures and can encourage the formation of unique folds. nih.gov This can be a valuable tool for medicinal chemists seeking to design molecules with specific three-dimensional shapes to interact with biological targets. researchgate.netbenthamdirect.com

Furthermore, N-methylation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability. benthamdirect.comrsc.org This increased solubility in non-polar environments is a significant advantage in drug design. rsc.org The process of N-methylation can be achieved through various synthetic methods, including the use of methyl iodide and sodium hydride or through reductive amination. nih.gov

Key benefits of incorporating N-methylated amino acids into peptides include:

Enhanced Proteolytic Stability: Increased resistance to degradation by enzymes. merckmillipore.comresearchgate.net

Improved Pharmacokinetic Properties: Longer half-life and better absorption in the body. researchgate.netbenthamdirect.com

Conformational Control: Influences the three-dimensional structure of peptides. nih.gov

Increased Lipophilicity and Solubility: Enhances membrane permeability and solubility. nih.govbenthamdirect.comrsc.org

Overview of D-Ornithine Derivatives in Contemporary Chemical Transformations

Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. wikipedia.org It plays a vital role in the urea (B33335) cycle, a metabolic pathway for the disposal of excess nitrogen. wikipedia.org D-ornithine is the D-enantiomer of ornithine, a stereoisomer that is less common in nature but holds significant interest in chemical synthesis. hmdb.ca

Derivatives of D-ornithine are valuable tools in various chemical transformations. The presence of two amino groups with different reactivities allows for selective modifications, making them versatile building blocks. The delta-amino group can be protected with groups like the tert-butyloxycarbonyl (Boc) group, allowing the alpha-amino group to participate in peptide bond formation or other reactions. chemimpex.com

These derivatives serve as key components in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved properties. nih.gov They are also utilized in the development of enzyme inhibitors and other biologically active molecules. ontosight.aifrontiersin.org The ability to introduce specific functionalities at different positions on the ornithine scaffold opens up a wide range of possibilities for creating novel compounds with tailored properties. finechem-mirea.ru For instance, D-ornithine has been studied in the context of decarboxylase enzymes, where its stereochemistry influences the reaction outcome. acs.org

The chemical properties of a specific D-ornithine derivative, N-Me-D-Orn(Boc)-OMe.HCl, are detailed in the table below.

| Property | Value |

| Molecular Formula | C13H29ClN2O4 |

| Molecular Weight | 312.83 g/mol |

This data is compiled from available chemical information. pegpharm.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H25ClN2O4 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

methyl (2R)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |

InChI |

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m1./s1 |

InChI Key |

CYJPBNPWHLQXKO-SBSPUUFOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)OC)NC.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of N Me D Orn Boc Ome.hcl

Amine Deprotection Strategies (Boc Group Removal)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its susceptibility to removal under acidic treatment. nih.gov The selective deprotection of the δ-amine of N-Me-D-Orn(Boc)-OMe.HCl is a critical step for subsequent derivatization at this position.

Traditional and robust methods for Boc group removal rely on the use of strong acids. mdpi.com The mechanism involves the protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com Due to the acidic conditions, the final product is typically isolated as an ammonium salt. commonorganicchemistry.com

Commonly employed acidic protocols applicable to this substrate are summarized below.

Table 1: Common Acidic Hydrolysis Protocols for Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 25-50% TFA in DCM, Room Temp, 1-2 h | nih.govresearchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), Ethyl Acetate (B1210297) | 4M HCl in Dioxane, Room Temp, 1-4 h | nih.govyoutube.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Varies | nih.gov |

This table is interactive. Users can sort and filter data as needed.

To accommodate substrates with other acid-sensitive functional groups, several milder deprotection strategies have been developed. These methods offer greater selectivity and are often more environmentally benign. mdpi.comresearchgate.net

One notable mild method employs oxalyl chloride in methanol, which can effectively remove the Boc group at room temperature. rsc.org This system has demonstrated efficacy even on complex molecules where standard TFA or HCl protocols failed. nih.gov Another green chemistry approach utilizes deep eutectic solvents (DES), such as a mixture of choline chloride and p-toluenesulfonic acid (pTSA), which can act as both the reaction medium and the catalyst for efficient Boc cleavage. mdpi.com

Table 2: Alternative and Mild Boc Deprotection Methodologies

| Reagent/System | Solvent(s) | Key Advantages | Reference |

|---|---|---|---|

| Oxalyl Chloride | Methanol | Mild conditions, high functional group tolerance | nih.govrsc.org |

| Choline Chloride/p-TSA (DES) | None (DES is the medium) | Green, efficient at room temp, simple workup | mdpi.com |

| Iodine (catalytic) | Solvent-free | Mild, useful for thermally sensitive compounds | nih.gov |

This table is interactive. Users can sort and filter data as needed.

Ester Hydrolysis for Carboxylic Acid Formation

Conversion of the methyl ester in this compound to a free carboxylic acid is essential for its use as a carboxyl component in subsequent coupling reactions. This transformation is typically achieved through hydrolysis, which can be catalyzed by either acid or base (saponification). libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis, often using dilute HCl or H₂SO₄, is a reversible reaction that requires an excess of water to be driven to completion. chemguide.co.uk The mechanism proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. youtube.com However, given the acid-lability of the Boc protecting group, this method risks simultaneous deprotection of the δ-amine.

A more selective approach is alkaline hydrolysis, or saponification, which uses a base such as sodium hydroxide (B78521) (NaOH). libretexts.org This reaction is effectively irreversible and yields the carboxylate salt. chemguide.co.uk The free carboxylic acid can then be obtained by careful acidification of the reaction mixture with a strong acid after the initial reaction is complete. libretexts.org This two-step process allows for the selective cleavage of the ester while preserving the acid-sensitive Boc group.

Further Functionalization and Side-Chain Modifications

The primary sites for further functionalization on the this compound molecule are the delta-amino group of the ornithine side chain (following deprotection of the Boc group) and the C-terminal methyl ester. The N-methyl group on the alpha-amino group, while generally stable, can influence the conformational properties and subsequent reactivity of the molecule.

Modification of the δ-Amino Group

The tert-butyloxycarbonyl (Boc) protecting group on the delta-amino group is readily removed under acidic conditions, unmasking a primary amine that is amenable to a wide array of chemical transformations. This selective deprotection is a cornerstone of its utility in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

One of the most common modifications is acylation , where the newly exposed δ-amino group is reacted with various acylating agents to introduce new functionalities. This can include the introduction of fatty acid chains to enhance lipophilicity, or the coupling of other amino acids or peptide fragments to create branched peptides.

Another significant modification is guanidinylation , the conversion of the primary amine on the ornithine side chain into a guanidinium group. This transformation is of particular interest as it converts the ornithine residue into an arginine analog. This modification can be crucial for studying the role of arginine residues in peptide-protein interactions and for modulating the biological activity of synthetic peptides.

Furthermore, the deprotected δ-amino group can undergo reductive amination with aldehydes or ketones to introduce a variety of alkyl substituents. This method allows for the synthesis of N-alkylated ornithine derivatives with diverse side chains, which can be used to probe the steric and electronic requirements of biological receptors.

Intramolecular Cyclization: Lactam Formation

A notable reaction involving the ornithine side chain is its propensity to undergo intramolecular cyclization to form a lactam ring. This "ornithine effect" is a known phenomenon in peptide chemistry, particularly in mass spectrometry where it can lead to characteristic fragmentation patterns nih.gov. In synthetic chemistry, this reactivity can be harnessed to create cyclic peptides. Following the deprotection of the Boc group, the free δ-amino group can nucleophilically attack the activated C-terminal ester, leading to the formation of a six-membered lactam. The N-methylation on the alpha-amino group can influence the kinetics and stereochemical outcome of this cyclization.

| Reaction Type | Reagents and Conditions | Product | Significance |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | N-Me-D-Orn-OMe.HCl (free δ-amine) | Unmasks the side-chain amine for further reactions. |

| Acylation | Acyl chloride or anhydride, base (e.g., DIEA) | N-δ-acyl-N-α-Me-D-Orn-OMe | Introduction of various functional groups. |

| Guanidinylation | Guanidinylating agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride) | N-α-Me-D-Arg(analogue)-OMe | Conversion of ornithine to an arginine mimic. |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-δ-alkyl-N-α-Me-D-Orn-OMe | Diversification of the side-chain. |

| Intramolecular Cyclization | Activation of C-terminus (e.g., as an active ester) followed by base-mediated cyclization | D-Proline derivative (lactam) | Formation of cyclic peptide structures. |

Modifications at the C-Terminus

The methyl ester at the C-terminus of this compound provides another handle for chemical modification. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This free carboxyl group can then be coupled with other amines, including amino acid esters, to extend the peptide chain from the C-terminus.

Alternatively, the methyl ester can be directly converted to an amide through aminolysis with a desired amine. This is a common strategy in the final steps of synthesizing peptide amides, which often exhibit enhanced stability and biological activity compared to their carboxylic acid counterparts.

| Reaction Type | Reagents and Conditions | Product | Significance |

| Saponification | Aqueous base (e.g., LiOH, NaOH) | N-Me-D-Orn(Boc)-OH | Formation of the free carboxylic acid for further coupling. |

| Aminolysis | Amine (e.g., NH₃, primary or secondary amine) | N-Me-D-Orn(Boc)-NHR | Synthesis of C-terminally amidated peptides. |

The strategic combination of these functionalization and modification reactions allows for the synthesis of a vast array of complex molecules derived from this compound. The presence of the N-methyl group adds a layer of complexity and opportunity, influencing the peptide's conformation and proteolytic stability. The ability to selectively modify the side chain and the C-terminus makes this compound a valuable tool in drug discovery and materials science.

Applications in Advanced Organic Synthesis

N-Me-D-Orn(Boc)-OMe.HCl as a Versatile Chiral Building Block

This compound is a specialized chiral building block utilized in the synthesis of non-natural peptides and other complex molecular architectures. The term "chiral building block" refers to a molecule that possesses a defined three-dimensional structure and can be incorporated into a larger molecule, thereby transferring its stereochemical information. baranlab.org The D-configuration of the α-carbon in this compound is a key feature, as it allows for the introduction of a non-natural stereocenter into a target molecule. This is particularly important in medicinal chemistry, where the stereochemistry of a drug can significantly influence its biological activity.

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the side-chain amine and the methyl ester at the C-terminus provides orthogonal protection. This means that one protecting group can be selectively removed without affecting the other, allowing for regioselective modifications at different positions of the molecule. For instance, the Boc group can be removed under acidic conditions to expose the side-chain amine for further functionalization, while the methyl ester can be hydrolyzed under basic conditions to reveal the carboxylic acid for peptide bond formation. This versatility makes it a valuable tool for the systematic construction of complex molecules. acs.org

Role in the Stereoselective Construction of Complex Molecular Architectures

The stereochemical integrity of this compound is pivotal in stereoselective synthesis, a field focused on the selective formation of one stereoisomer over others. nih.gov When used as a starting material or an intermediate, the D-chiral center of the ornithine derivative directs the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer or enantiomer of the target molecule.

For example, in the synthesis of cyclic peptides, the incorporation of N-methylated amino acids like this one can influence the conformational preferences of the peptide backbone, which in turn can affect its biological activity. nih.gov The N-methyl group can restrict the conformational freedom of the peptide chain and can also enhance its metabolic stability by preventing enzymatic degradation. researchgate.net

The application of such chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the creation of complex molecules with high stereochemical purity. beilstein-journals.orgresearchgate.net

Advanced Synthetic Routes to N-Methylated Amino Acid Analogs and Scaffolds

This compound is not only a building block itself but also a precursor for the synthesis of other N-methylated amino acid analogs and scaffolds. The general strategy for creating N-methylated amino acids often involves the protection of the amino and carboxyl groups, followed by methylation of the nitrogen atom. google.com

Several methods exist for the N-methylation of amino acids. One common approach involves the use of a strong base to deprotonate the N-H bond, followed by reaction with a methylating agent like methyl iodide. nih.gov Another method is the reductive amination of an aldehyde with the amino acid ester. chimia.ch

The development of efficient and racemization-free methods for the synthesis of N-methylated amino acids is an active area of research. researchgate.net These methods are crucial for accessing a wider range of N-methylated building blocks for applications in drug discovery and materials science. researchgate.net The use of pre-formed, enantiomerically pure building blocks like this compound simplifies these synthetic endeavors and ensures the stereochemical purity of the final products.

Applications in Peptide and Peptidomimetic Chemistry

Design and Synthesis of N-Methylated Peptides

N-methylation, the replacement of an amide proton with a methyl group, is a key modification in medicinal chemistry to enhance the therapeutic potential of peptides. This alteration imparts resistance to enzymatic degradation, improves membrane permeability, and constrains conformational flexibility, which can lead to increased receptor affinity and selectivity. peptide.comnih.gov

The incorporation of an N-Me-D-Ornithine residue is achieved by using the pre-synthesized building block, N-Me-D-Orn(Boc)-OMe.HCl, within standard peptide synthesis protocols. In this derivative, the α-amino group is already methylated, the side-chain δ-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. This ready-to-use format circumvents the need for on-resin methylation, which can sometimes be inefficient or lead to side reactions. acs.org The D-configuration of the amino acid is often introduced to induce specific turns in the peptide backbone, further influencing its three-dimensional structure and biological activity. nih.gov

In solution-phase peptide synthesis (SPPS), peptide chains are elongated in a homogenous liquid medium. researchgate.net The use of this compound in this strategy involves a standard coupling cycle. First, the hydrochloride salt must be neutralized using a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), to free the N-methyl amine for reaction. nih.gov

The coupling of the N-methylated amino acid with an incoming N-protected amino acid (e.g., a Boc- or Fmoc-amino acid) requires an activating agent to convert the carboxylic acid into a more reactive species. mdpi.com Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.govmdpi.com The reaction of the activated N-protected amino acid with the N-methylated N-terminus of the ornithine derivative forms the peptide bond. Following the coupling, the C-terminal methyl ester of the newly formed dipeptide can be saponified (e.g., using LiOH) to liberate the carboxylic acid for subsequent coupling steps. nih.govmdpi.com This iterative process of coupling and deprotection allows for the stepwise construction of the desired N-methylated peptide. researchgate.net

Solid-phase peptide synthesis (SPPS) presents specific challenges when incorporating N-methylated residues due to steric hindrance. peptide.com The presence of the N-methyl group slows down the kinetics of the acylation reaction, making the coupling step significantly more difficult than with primary amino acids. acs.orgnih.gov This is especially true when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids. acs.org

To overcome these challenges, highly efficient coupling reagents are necessary. Standard reagents like HBTU and HCTU can be less effective. peptide.com More potent phosphonium (B103445) or uronium salt-based reagents are often preferred. nih.gov The choice of coupling reagent is critical for achieving high yields and purity. acs.org Monitoring the completion of the coupling reaction is also complicated, as the widely used ninhydrin (B49086) test gives a false negative with secondary amines like N-methylated residues. peptide.com Alternative tests, such as the bromophenol blue test, are required to confirm reaction completion. peptide.com Furthermore, cleavage of N-methyl-rich peptides from the resin using strong acids like trifluoroacetic acid (TFA) can sometimes lead to side reactions, such as the fragmentation of the peptide backbone between consecutive N-methylated residues. acs.orgnih.gov

Table 1: Comparison of Coupling Reagents for Solid-Phase Synthesis of N-Methylated Peptides

| Coupling Reagent | Description | Efficacy with N-Me Amino Acids | Reference |

|---|---|---|---|

| HBTU/HCTU | Standard uronium-based reagents. | Less effective, can result in low yields, especially for sterically hindered couplings. | peptide.com |

| HATU | Guanidinium-based reagent with HOAt. | Utilized with success for coupling N-methyl amino acids. | peptide.com |

| PyBOP/HOAt | Phosphonium-based reagent used with HOAt. | Considered one of the most promising and effective reagents for difficult couplings involving N-methylated residues. | acs.orgnih.gov |

| PyAOP | Phosphonium-based reagent similar to PyBOP. | A highly promising and effective coupling reagent for N-methylated amino acids. | acs.orgnih.gov |

| Fmoc-AA-Cl | Pre-formed or in-situ generated amino acid chlorides. | An effective method for acylating sterically hindered N-methyl amines. | peptide.com |

Synthesis of Cyclic and Macrocyclic Peptides

Cyclization is a powerful strategy to improve the metabolic stability, receptor selectivity, and bioavailability of peptides. semanticscholar.orgresearchgate.net By constraining the peptide's conformation, cyclization reduces the entropic penalty upon binding to a target and protects against degradation by exopeptidases. nih.govpeptide.com

Head-to-tail cyclization involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. peptide.comqyaobio.com This process can be performed either in solution or on a solid support.

Solution-Phase Cyclization: The linear peptide containing the N-Me-D-Ornithine residue is first synthesized and cleaved from the solid support. The fully deprotected peptide is then dissolved in a large volume of an appropriate solvent (to favor intramolecular cyclization over intermolecular oligomerization) along with a coupling reagent. peptide.com

On-Resin Cyclization: To minimize intermolecular side reactions, cyclization can be performed while the peptide is still attached to the solid resin, leveraging the "pseudo-dilution" effect. nih.gov This requires anchoring the linear peptide to the resin through a side chain of one of the amino acids (e.g., Asp, Glu, Lys, or Orn). The N- and C-terminal protecting groups are then selectively removed, and an intramolecular amide bond is formed. nih.govpeptide.com

The presence of N-methylated residues, such as N-Me-D-Ornithine, can significantly influence the outcome of a macrocyclization reaction. nih.gov N-methylation restricts the conformational freedom of the peptide backbone by favoring a cis-amide bond conformation, which is energetically unfavorable in unmethylated peptides. semanticscholar.org This conformational constraint can pre-organize the linear peptide into a turn-like structure that brings the N- and C-termini into proximity, thereby increasing the effective molarity and improving the efficiency and yield of the cyclization reaction. nih.gov

Beyond improving cyclization efficiency, N-methylation profoundly impacts the final conformation of the macrocycle. The reduced number of amide protons available for hydrogen bonding and the steric bulk of the methyl groups guide the peptide to adopt specific three-dimensional structures. semanticscholar.orgresearchgate.net This conformational "chameleon" effect can allow a cyclic peptide to shield its polar groups in a hydrophobic environment (like a cell membrane) and expose them in an aqueous or receptor-binding environment, a property crucial for passive cell permeability and bioavailability. semanticscholar.org

Table 2: Influence of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale | Reference |

|---|---|---|---|

| Conformation | Reduces flexibility; promotes cis-amide bonds. | Steric hindrance and loss of the amide proton alter the accessible conformational space. | semanticscholar.org |

| Proteolytic Stability | Increased resistance to enzymatic degradation. | The N-methyl group blocks the amide bond from recognition and cleavage by proteases. | peptide.com |

| Membrane Permeability | Often improved. | Reduces the hydrogen bond donor count and allows for conformational switching to shield polar groups. | semanticscholar.orgresearchgate.net |

| Cyclization Efficiency | Can be enhanced. | Pre-organizes the linear precursor into a cyclization-competent conformation. | nih.gov |

Development of Peptidomimetics for Structural and Conformational Studies

The strategic incorporation of chemically modified amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced stability, bioavailability, and specific structural properties. Among these valuable building blocks, derivatives like this compound serve as powerful tools for probing and defining peptide structure and function. Their unique characteristics are particularly instrumental in the creation of peptidomimetics designed for detailed structural and conformational analysis.

Rational Design of Peptidomimetic Scaffolds Incorporating N-Me-D-Ornithine

The rational design of peptidomimetics aims to create novel molecules that replicate the three-dimensional arrangement of key residues (the pharmacophore) of a biologically active peptide. americanpharmaceuticalreview.com This process often involves replacing the natural peptide backbone with a more stable, synthetic scaffold to improve pharmacokinetic properties while maintaining biological activity. nih.govacs.org Unnatural amino acids, such as N-methylated and D-enantiomeric residues, are fundamental to this approach. nih.gov

The incorporation of an N-Me-D-Ornithine residue into a peptidomimetic scaffold is a deliberate design choice that leverages its distinct stereochemical and structural features:

Scaffold Pre-organization: The primary goal is to use a stable synthetic backbone to hold crucial side chains in the correct orientation for target binding. acs.org N-Me-D-Ornithine contributes to this by introducing predictable conformational biases.

Structure-Based Design: Utilizing computational and structural data from a parent peptide-receptor complex, scaffolds can be designed to mimic essential secondary structures like α-helices or β-turns. nih.govresearchgate.net The D-amino acid component of N-Me-D-Ornithine is particularly effective at promoting β-turn conformations, which are common recognition motifs in bioactive peptides. nih.gov

Modulation of Physicochemical Properties: N-methylation is known to enhance proteolytic stability and membrane permeability, critical parameters for therapeutic viability. google.com By replacing a standard amide bond with an N-methylated one, the resulting peptidomimetic is less susceptible to enzymatic degradation. mdpi.com

Versatility of the Ornithine Side Chain: The delta-amino group of the ornithine side chain (protected by a Boc group in the parent compound) provides a versatile chemical handle. It can be used for further derivatization, labeling with probes, or as an anchor point for cyclization, creating conformationally restricted cyclic peptidomimetics. nih.gov

The rational design process is a hierarchical approach, moving from the native peptide to a structurally constrained and stabilized peptidomimetic.

| Design Stage | Objective | Role of N-Me-D-Ornithine Moiety |

| 1. Pharmacophore Identification | Identify key amino acid residues and their spatial orientation responsible for biological activity. | The ornithine side chain can mimic basic residues like Lysine (B10760008) or Arginine, while its placement is guided by the pharmacophore model. |

| 2. Conformational Stabilization | Introduce structural constraints to lock the peptide into its bioactive conformation. | N-methylation and the D-configuration impose specific dihedral angle constraints on the peptide backbone, reducing conformational flexibility. nih.govmdpi.com |

| 3. Scaffold Grafting | Replace the labile peptide backbone with a non-peptidic or modified framework. americanpharmaceuticalreview.comacs.org | N-Me-D-Ornithine can be incorporated as a key residue onto various scaffolds, such as those based on piperidine-pyrrolidine or other heterocyclic systems. researchgate.netnih.gov |

| 4. Property Optimization | Fine-tune the molecule to improve stability, solubility, and permeability. | The N-methyl group enhances resistance to proteases and can improve membrane transport characteristics. google.com |

Conformational Constraints Introduced by N-Methylated D-Amino Acids

Introducing conformational constraints into a peptide sequence is a powerful strategy to stabilize a single, biologically relevant structure, thereby increasing receptor affinity and selectivity. nih.gov The combination of N-methylation and a D-amino acid configuration, as found in N-Me-D-Ornithine, imposes significant and predictable restrictions on the peptide backbone.

Impact of N-Methylation: The substitution of the amide proton with a methyl group has profound conformational consequences:

Elimination of Hydrogen Bonding: The N-methylated amide nitrogen can no longer act as a hydrogen bond donor. This disrupts the formation of canonical secondary structures like α-helices and β-sheets, which are stabilized by a network of backbone hydrogen bonds. mdpi.comnsf.gov

Steric Influence: The presence of the methyl group sterically hinders rotation around the peptide bond, influencing the equilibrium between the cis and trans amide bond conformations. While trans is heavily favored in most peptide bonds, N-methylation increases the likelihood of a cis conformation, which can induce sharp turns in the peptide backbone. nsf.govresearchgate.net

Increased Hydrophobicity: N-methylation can increase the lipophilicity of a peptide, which may influence its interaction with biological membranes and receptor binding pockets. mdpi.com

Impact of D-Amino Acids: The incorporation of a D-amino acid into a sequence of L-amino acids locally alters the direction of the peptide chain. This is a well-established method for inducing reverse turns, particularly β-turns of type I' and II'. nih.gov For example, the inclusion of a D-tryptophan was a critical modification in the development of minimized, bioactive forms of somatostatin. nih.gov

The synergistic effect of combining these two modifications in a single residue like N-Me-D-Ornithine provides a robust tool for peptide engineers. The residue can act as a "hinge" or "turn-inducer," forcing the peptide chain into a specific folded geometry. This is particularly valuable in the design of cyclic peptides, where the turn-inducing properties of an N-methylated D-amino acid can facilitate efficient macrocyclization and stabilize a desired ring conformation. researchgate.net

The precise conformational outcome of incorporating N-Me-D-Ornithine depends on its position within the peptide sequence and the nature of the adjacent amino acids. mdpi.com

| Modification | Structural Effect | Consequence for Peptidomimetic Design |

| N-Methylation | Blocks H-bond donor capability; increases steric bulk. mdpi.comnsf.gov | Disrupts helical/sheet structures; promotes turn conformations; enhances proteolytic stability. mdpi.comuq.edu.au |

| D-Amino Acid | Reverses local chain direction. | Induces specific β-turn types (e.g., β-II'); stabilizes folded conformations. nih.gov |

| Combined N-Me-D-AA | Strong local conformational lock. | Powerful tool for enforcing a specific turn, leading to highly constrained and stable peptidomimetics. researchgate.net |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Me-D-Orn(Boc)-OMe.HCl, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the various protons in the molecule. The tert-butyl protons of the Boc group typically appear as a prominent singlet around 1.4 ppm. The methyl protons of the ester group would produce a singlet at approximately 3.7 ppm. nih.gov The N-methyl group protons are anticipated to resonate as a singlet around 2.8 to 2.9 ppm. rsc.org The α-proton, adjacent to the stereocenter, would likely appear as a multiplet, with its chemical shift influenced by the neighboring substituents. Protons of the ornithine side chain methylene (B1212753) groups would present as multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the Boc group is expected to have a chemical shift around 155 ppm, while the quaternary carbon of the Boc group appears around 80 ppm, and the methyl carbons at approximately 28 ppm. rsc.org The ester carbonyl carbon would be observed further downfield, typically around 170-174 ppm. rsc.orgvulcanchem.com The methyl carbon of the ester group has a characteristic signal around 52 ppm. nih.govrsc.org The N-methyl carbon signal is expected in the range of 32-34 ppm. rsc.org The α-carbon and the carbons of the side chain would have distinct signals in the aliphatic region.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 (3C) |

| Boc (C(CH₃)₃) | - | ~80 |

| Boc (C=O) | - | ~155 |

| COOCH₃ | ~3.7 (s, 3H) | ~52 |

| COOCH₃ | - | ~172 |

| N-CH₃ | ~2.9 (s, 3H) | ~32 |

| α-CH | Multiplet | ~58-60 |

| Side Chain CH₂ | Multiplets | Aliphatic Region |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique for such molecules. nih.gov

The positive ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. A common fragmentation of Boc-protected amino acids involves the loss of the Boc group or its components. scispace.comacs.org For instance, a neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) from the parent ion is a hallmark of the Boc protecting group. nih.gov Further fragmentation would involve the loss of the methyl ester group and cleavages along the amino acid side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands.

A strong absorption band is expected in the region of 1740-1750 cm⁻¹, corresponding to the C=O stretching vibration of the methyl ester. rsc.orgresearchgate.net Another strong band, typically around 1680-1700 cm⁻¹, would be attributed to the C=O stretching of the Boc-carbamate group. vulcanchem.com The N-H stretching vibration of the Boc-protected amino group on the side chain would likely appear as a band in the region of 3300-3400 cm⁻¹. C-H stretching vibrations from the aliphatic and methyl groups would be observed in the 2850-3000 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | ~3350 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Ester) | ~1745 | Strong |

| C=O Stretch (Boc) | ~1690 | Strong |

Chromatographic Techniques for Purity Assessment and Stereochemical Control

Chromatographic methods are essential for assessing the purity of this compound and for ensuring the desired stereochemistry is maintained throughout the synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column is a standard method for analyzing protected amino acids. nih.gov The compound would be detected using a UV detector, as the amide and ester functionalities exhibit some UV absorbance.

Furthermore, chiral HPLC is crucial for verifying the enantiomeric purity of the D-ornithine derivative. This can be achieved either by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard achiral column. tandfonline.comresearchgate.net This is particularly important to ensure that no racemization has occurred during the synthesis and purification processes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. cromlab-instruments.es In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. orgsyn.org Visualization of the spots on the TLC plate can be achieved using a UV lamp or by staining with a suitable reagent, such as ninhydrin (B49086), which reacts with free amino groups, or a potassium permanganate (B83412) stain.

Computational and Theoretical Studies

Conformational Analysis of N-Methylated Amino Acid Derivatives

The introduction of a methyl group on the alpha-nitrogen of an amino acid backbone significantly influences its conformational preferences. This modification, along with the bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain, imposes steric constraints that dictate the molecule's three-dimensional structure.

Research on N-methylated amino acid analogues demonstrates a notable impact on peptide backbone conformation. researchgate.netnih.gov A key effect of N-methylation is the reduction of the energy barrier for cis-trans isomerization of the amide bond. researchgate.netnih.govrsc.org DFT calculations on model dipeptides Ac-X-OMe and their N-methylated counterparts (Ac-NMe-X-OMe) show that the activation energy (EA) for this isomerization is consistently lower in N-methylated versions. researchgate.netnih.gov This increased conformational flexibility can be crucial for the biological activity of peptides incorporating these residues.

Furthermore, studies combining cryogenic ion spectroscopy and computational analysis on N-methylated glycine (B1666218) derivatives reveal that methylation can lead to a surprising simplification of the conformational landscape. ustc.edu.cn As the number of methyl groups increases, the number of stable conformers decreases, which can be attributed to the steric hindrance and the reduction of N-H hydrogen bond donating sites. rsc.orgustc.edu.cn

| Property | Native Amino Acid Derivative (Ac-X-OMe) | N-Methylated Amino Acid Derivative (Ac-NMe-X-OMe) | Reference |

| ClogP (Lipophilicity) | Lower | Higher (Increase of 0.49-1.02) | rsc.org |

| ΔGsolv (Aqueous Solubility) | Less Negative | More Negative (More Soluble) | nih.govrsc.orgrsc.org |

| Dipole Moment | Lower | Higher | nih.govrsc.org |

| EHOMO-ELUMO Gap | Higher | Lower (More Reactive) | researchgate.netnih.govrsc.org |

| Amide cis/trans EA | Higher | Lower | researchgate.netnih.govrsc.org |

This interactive table summarizes the general effects of N-methylation on the physicochemical properties of amino acid derivatives based on DFT calculations.

Quantum Chemical Calculations of Reaction Mechanisms in Synthesis

Quantum chemical calculations are instrumental in elucidating the reaction mechanisms involved in the synthesis of complex molecules like N-Me-D-Orn(Boc)-OMe.HCl. These studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing a rationale for experimentally observed outcomes.

Another area of focus is the synthesis of polymers from N-methylated amino acid derivatives. DFT calculations have been used to study the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from amino acids like sarcosine (B1681465) (N-methylglycine). nih.gov These calculations reveal that for N-methylated NCAs, which lack a hydrogen on the nitrogen, certain polymerization pathways are forbidden. The models also show that the energy barriers for key steps, such as carbonyl addition, are highly dependent on steric hindrance from the amino acid side chain. nih.gov

The synthesis of peptides containing N-methylated residues also presents challenges, particularly in the coupling step. The coupling of a protected N-methylamino acid to another N-methylated residue is often inefficient. nih.gov Computational modeling can help in understanding the steric and electronic factors that hinder this reaction and can aid in the rational design of more effective coupling reagents. For example, modeling the transition state of the coupling reaction can reveal steric clashes that increase the activation energy, guiding chemists toward reagents that minimize these unfavorable interactions.

Molecular Modeling of Stereoselective Processes and Interactions

Molecular modeling is a critical tool for understanding and predicting the stereochemical outcomes of reactions, which is paramount for synthesizing enantiomerically pure compounds like this compound.

In the synthesis of non-proteinogenic amino acids, molecular modeling can be used to rationalize the stereoselectivity of a reaction. For example, in the synthesis of stereoisomers of a hydroxy-N-methyl-phenylalanine derivative, molecular modeling studies were used alongside NMR data to revise and confirm the absolute configuration of the final product. researchgate.net By calculating the energies of different diastereomeric transition states or product conformations, researchers can predict which stereoisomer is favored.

Molecular modeling is also employed to understand how N-methylated amino acids influence the structure and interactions of larger peptides. Molecular dynamics (MD) simulations of peptides containing Boc-protected residues can reveal how these modifications affect folding and binding. biorxiv.orgresearchgate.net For instance, MD simulations have been used to study anion binding to small cyclopeptides containing Boc-protected lysine (B10760008). researchgate.net These simulations showed that anions bind to the peptide backbone via hydrogen bonds, causing a conformational change from an elongated to a quasi-cyclic structure. researchgate.net This provides insight into how the specific stereochemistry and modifications of the amino acid residues govern molecular recognition events.

Furthermore, computational modeling can explain the influence of N-methylation on interactions with biological targets. When designing peptide-based therapeutics, substituting with N-methyl amino acids can alter the binding affinity and specificity for a receptor. nih.gov Molecular docking and MD simulations can model the peptide-receptor complex, visualizing how the methyl group fits into the binding pocket and how its presence alters key hydrogen bonds or hydrophobic interactions, thereby guiding the design of more potent and selective analogues.

Future Perspectives in Chemical Research

Emerging Methodologies for the Synthesis of N-Methylated Amino Acid Derivatives

The synthesis of N-methylated amino acids is a cornerstone for the development of peptidomimetics with improved pharmacological profiles, including enhanced metabolic stability and membrane permeability. researchgate.net Traditional methods for N-methylation have often been hampered by challenges such as harsh reaction conditions and the potential for racemization. monash.edu However, recent advancements are providing more efficient and versatile synthetic routes.

Modern approaches increasingly favor on-resin N-methylation during solid-phase peptide synthesis (SPPS), which streamlines the process and avoids the need to synthesize and purify individual N-methylated amino acid building blocks. springernature.comnih.gov A common and effective strategy involves a three-step sequence of sulfonylation, methylation, and desulfonylation of the N-terminal amine of the growing peptide chain. acs.org The o-nitrobenzenesulfonyl (o-NBS) protecting group is frequently employed for this purpose, allowing for subsequent methylation of the resulting sulfonamide. monash.edu

To accelerate these synthetic steps, microwave irradiation and ultrasonic agitation have emerged as powerful tools. acs.orgnih.gov These techniques can significantly reduce reaction times, from hours to minutes, while often maintaining or improving product yields and purity. acs.org For instance, a standard N-methylation procedure that typically takes 4 hours can be completed in as little as 40 minutes with the assistance of these technologies. nih.gov

Furthermore, the development of novel coupling reagents is crucial for efficiently incorporating N-methylated amino acids into peptide chains, a step often hindered by steric hindrance. Reagents such as COMU (N-[(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]-uronium hexafluorophosphate) have shown particular promise in microwave-assisted synthesis, leading to high-yielding incorporation of sterically demanding N-methylated residues. researchgate.net Enzymatic approaches are also gaining traction as a greener and more selective alternative to chemical methods, although their broader application is still under investigation. nih.gov

| Methodology | Key Advantages | Potential Limitations | Applicability to N-Me-D-Orn(Boc)-OMe.HCl |

|---|---|---|---|

| On-Resin N-Methylation (e.g., o-NBS method) | Streamlined process within SPPS; avoids synthesis of individual building blocks. springernature.comnih.gov | Can be time-consuming; potential for side reactions with certain amino acid side chains. acs.org | Highly applicable for incorporating N-methyl-D-ornithine into a peptide sequence on a solid support. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction times; often improves yields and purity. acs.orgnih.gov | Requires specialized equipment; optimization of reaction conditions is necessary. researchgate.net | Can significantly accelerate the coupling of the this compound unit and subsequent amino acids. |

| Ultrasonic Agitation | Accelerates reaction kinetics; can be implemented with standard laboratory equipment. acs.orgnih.gov | Less common than microwave assistance; effectiveness can be sequence-dependent. | Aids in overcoming slow coupling reactions involving the sterically hindered N-methylated amine. |

| Advanced Coupling Reagents (e.g., COMU) | High efficiency in coupling sterically hindered amino acids; reduced racemization. researchgate.netbachem.com | Higher cost compared to traditional reagents. | Ideal for ensuring efficient and clean coupling of this compound during peptide synthesis. |

| Enzymatic Synthesis | High selectivity; environmentally friendly reaction conditions. nih.gov | Limited substrate scope and availability of suitable enzymes; slower reaction rates. | Potentially applicable for specific transformations, but less developed for general peptide synthesis involving this derivative. |

Expanding the Scope of N-Me-D-Ornithine Applications in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of N-methylated amino acids like N-Me-D-ornithine. The unique structural features of this derivative—specifically the N-methyl group and the D-configuration—can profoundly influence molecular recognition and self-assembly processes.

In the realm of molecular recognition, N-methylation of amino acid side chains, such as lysine (B10760008) (a close structural analog of ornithine), has been shown to be a critical determinant in host-guest interactions. nih.gov Synthetic host molecules, like pillar[n]arenes, have demonstrated the ability to selectively bind to methylated lysine and arginine residues. nih.govrsc.org This suggests that N-Me-D-ornithine could be a valuable component in the design of peptides that are recognized by specific synthetic receptors, with potential applications in biosensing and targeted drug delivery. The methyl group can enhance binding affinity through increased hydrophobicity and favorable cation-π interactions within the host's cavity. rsc.org

The self-assembly of peptides into well-defined nanostructures is another area where N-Me-D-ornithine can play a significant role. N-methylation is known to influence the conformational preferences of peptides, often promoting specific secondary structures that can direct the formation of nanofibers, nanotubes, and hydrogels. nih.gov The introduction of N-methylated residues can modulate the balance of hydrophobic and hydrophilic interactions, as well as hydrogen bonding patterns, which are the driving forces behind self-assembly. nih.gov For instance, the methylation of arginine has been shown to regulate the self-assembly of bola-amphiphilic peptides. nih.gov The D-configuration of the ornithine residue can also impart unique chirality to the resulting supramolecular structures, which can be crucial for their biological activity and material properties.

The combination of N-methylation and the D-amino acid configuration in this compound provides a powerful tool for designing novel self-assembling systems with tailored properties. These materials could find applications in tissue engineering, as drug delivery vehicles, or as components of advanced functional materials.

Innovations in Automated Synthesis of Complex N-Methylated Peptidic Structures

The synthesis of peptides containing multiple N-methylated amino acids presents significant challenges, primarily due to the steric hindrance of the N-methyl group, which slows down the coupling reactions. nih.gov The development of automated peptide synthesizers has been instrumental in addressing these challenges and enabling the routine production of complex N-methylated peptides. frontiersin.org

Modern automated peptide synthesizers incorporate several innovations to improve the efficiency of N-methylated peptide synthesis. americanpeptidesociety.org One of the most impactful advancements is the integration of microwave heating, which can dramatically accelerate the slow coupling steps involving N-methylated residues. frontiersin.org Automated systems with heating capabilities allow for precise temperature control during the synthesis, which is crucial for optimizing reaction conditions and minimizing side reactions. americanpeptidesociety.org

In addition to hardware advancements, sophisticated software plays a critical role in the successful automated synthesis of these complex molecules. americanpeptidesociety.org Modern peptide synthesizers are equipped with intuitive software that allows for the creation and management of complex synthesis protocols. mistralsolutions.com This includes the ability to program double-coupling steps, extended reaction times, and specific reagent combinations for difficult couplings, such as those involving N-methylated amino acids. creative-peptides.com Real-time monitoring and feedback control systems are also being developed to further optimize the synthesis process. americanpeptidesociety.org

The choice of coupling reagents is paramount for the successful synthesis of N-methylated peptides. Automated synthesizers can be programmed to use highly efficient and low-racemization coupling reagents like HATU, HCTU, and COMU, often in combination with additives such as HOAt or Oxyma Pure to enhance coupling efficiency. bachem.comcreative-peptides.com The development of novel reagents specifically designed to overcome the challenges of coupling to N-methylated amines continues to be an active area of research.

High-throughput automated systems now allow for the parallel synthesis of multiple peptides, which is invaluable for screening libraries of N-methylated peptide analogs for drug discovery and other applications. cem.com These innovations are making the synthesis of complex peptidic structures containing this compound and other modified amino acids more accessible, reliable, and efficient, thereby accelerating the pace of research in peptide science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.